Compound Description: Venetoclax (4-(4-{[2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl]methyl}piperazin-1-yl)-N-({3-nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}sulfonyl)-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide) is a potent BCL-2 inhibitor used for treating various hematologic malignancies [, , ]. Its metabolism and disposition in humans have been extensively studied, revealing key metabolic pathways like oxidation, sulfation, and nitro reduction []. Notably, a disproportionate human metabolite, M27, has been identified, formed via CYP3A4-mediated oxidation and cyclization [].
Venetoclax N-oxide (VNO)
Compound Description: Venetoclax N-oxide (4-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide) is an oxidative impurity identified during the degradation study of venetoclax []. It can be synthesized by oxidizing venetoclax with m-CPBA and serves as a valuable reference standard in venetoclax API manufacturing []. Interestingly, VNO undergoes a [, ] Meisenheimer rearrangement to form venetoclax hydroxylamine impurity (VHA) [].
Venetoclax Hydroxylamine Impurity (VHA)
Compound Description: Venetoclax hydroxylamine impurity (2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide) is another impurity observed during venetoclax degradation, arising from a Meisenheimer rearrangement of VNO upon heating in water []. Like VNO, it serves as a reference standard in venetoclax production [].
Compound Description: M27 is a major human metabolite of venetoclax, formed through CYP3A4-mediated oxidation of the dimethyl cyclohexenyl moiety, followed by cyclization at the α-carbon of the piperazine ring []. Despite being a significant metabolite in humans, preclinical data suggest it might lack clinically relevant on- or off-target pharmacological activities [].
Compound Description: M30 is a significant nitro reduction metabolite of venetoclax, primarily formed by gut bacteria []. It represents a considerable portion of the administered dose recovered in feces [].
Series of Benzamide Derivatives as ABL Kinase Inhibitors []
Compound Description: Patent literature describes a series of benzamide derivatives designed as inhibitors of ABL1, ABL2, and BCR-ABL1 kinases []. These compounds share a common benzamide scaffold with diverse substitutions on the phenyl ring and the amide nitrogen []. The patent focuses on their potential as anticancer agents due to their ability to modulate these kinases involved in various cellular processes [].
- Allosteric CCR5 Antagonist []
Compound Description: 873140 (4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride) acts as a potent, allosteric, non-competitive antagonist of the CCR5 receptor, demonstrating potent antiviral activity against HIV-1 []. Notably, 873140 exhibits a unique mechanism, effectively blocking CCL5-induced calcium responses while only weakly inhibiting 125I-RANTES binding [].
Relevance: While structurally distinct, the research on 873140 and other CCR5 antagonists highlights the importance of allosteric modulation as a potential therapeutic strategy []. This principle could be relevant when considering the design and development of novel compounds, including modifications of 4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide, for targeting receptors like CCR5.
Compound Description: This compound acts as a potent RAF1 kinase inhibitor (RAF709) and has been investigated for its role in FSH signaling pathways in mouse ovarian granulosa cells []. It effectively inhibits RAF1 activity, reduces ERK phosphorylation, and suppresses CYP19A1 expression, ultimately impacting estradiol (E2) synthesis [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.